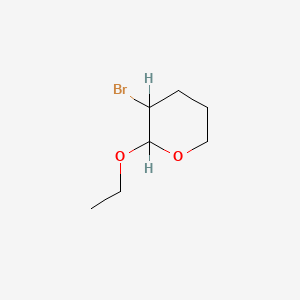

3-Bromo-2-ethoxy-tetrahydropyran

Description

3-Bromo-2-ethoxy-tetrahydropyran is a brominated tetrahydropyran derivative with an ethoxy group at position 2 and a bromine atom at position 3 on the six-membered oxygen-containing ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and functionalized pyran derivatives. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the ethoxy group, making it valuable for nucleophilic substitution and coupling reactions .

Properties

CAS No. |

39150-42-0 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

3-bromo-2-ethoxyoxane |

InChI |

InChI=1S/C7H13BrO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3 |

InChI Key |

MKDZXJPQACWMSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(CCCO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-tetrahydropyran can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 3-Bromo-2-ethoxy-tetrahydropyran may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-tetrahydropyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include hydrogenated tetrahydropyrans.

Scientific Research Applications

3-Bromo-2-ethoxy-tetrahydropyran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Position Effects

- 3-Bromo-2-ethoxy-tetrahydropyran vs. 2-(2-Bromoethoxy)tetrahydropyran

- Structural Difference : In 3-bromo-2-ethoxy-tetrahydropyran, bromine is on the ring (position 3), whereas 2-(2-bromoethoxy)tetrahydropyran (CAS 17739-45-6) has bromine on the ethoxy side chain .

- Reactivity : The ring-bound bromine in the former enhances electrophilic substitution reactivity, while the side-chain bromine in the latter acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions) .

- Synthetic Utility : 2-(2-Bromoethoxy)tetrahydropyran is widely used in click chemistry and bioconjugation due to its alkylating properties, whereas the target compound is tailored for ring-functionalization strategies .

Alkyl Chain Length Variations

- 3-Bromo-2-ethoxy-tetrahydropyran vs. 2-(3-Bromopropoxy)tetrahydropyran and 2-(6-Bromohexyloxy)tetrahydropyran

- Molecular Weight and Polarity : Increasing alkyl chain length (ethoxy → propoxy → hexyloxy) correlates with higher molecular weight and lipophilicity. For example:

- Applications: Longer chains (e.g., hexyloxy) improve solubility in non-polar solvents, making such derivatives useful in polymer chemistry, whereas shorter chains (ethoxy) favor aqueous-phase reactions .

Aromatic vs. Aliphatic Bromine

- 3-Bromo-2-ethoxy-tetrahydropyran vs. 2-(3-Bromophenoxy)tetrahydropyran Electronic Effects: Aromatic bromine (e.g., in 2-(3-bromophenoxy)tetrahydropyran, CAS 57999-49-2) introduces resonance stabilization, reducing reactivity compared to aliphatic bromine in the target compound . Stability: Bromophenoxy derivatives exhibit higher thermal stability due to aromatic conjugation, whereas aliphatic bromines are more prone to elimination or substitution .

Detailed Research Findings

Reactivity Trends

- Nucleophilic Substitution : The target compound undergoes SN2 reactions at the bromine site, but steric hindrance from the ethoxy group slows kinetics compared to less-substituted analogs .

- Thermal Stability: Decomposition temperatures vary significantly: 3-Bromo-2-ethoxy-tetrahydropyran: Decomposes at ~150°C. 2-(3-Bromophenoxy)tetrahydropyran: Stable up to 220°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-ethoxy-tetrahydropyran, and what reagents are critical for high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated tetrahydropyran precursor with ethoxide. For example, using KOH as a base in anhydrous DMSO facilitates ethoxy group introduction while minimizing side reactions . Critical reagents include halogenated intermediates (e.g., 3-bromo-tetrahydropyran derivatives) and controlled stoichiometry to avoid over-alkylation. Yields are typically optimized under inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.

Q. How can NMR spectroscopy be employed to confirm the structure of 3-Bromo-2-ethoxy-tetrahydropyran?

- Methodological Answer :

- ¹H NMR : The equatorial anomeric proton adjacent to the ethoxy group appears as a triplet (δ ~4.55 ppm, J = 4 Hz). The ethoxy methylene protons (OCH₂CH₃) resonate as a quartet (δ ~3.40–3.88 ppm), while the methyl group of the ethoxy moiety shows a singlet at δ ~1.44–1.46 ppm .

- ¹³C NMR : The brominated carbon (C-3) exhibits a downfield shift (~70–80 ppm). Ethoxy carbons appear at ~60–65 ppm (OCH₂) and ~15 ppm (CH₃) .

Q. What safety precautions are essential when handling 3-Bromo-2-ethoxy-tetrahydropyran in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Store in airtight containers under inert gas (N₂) to prevent degradation. Avoid exposure to moisture or strong oxidizers (e.g., KMnO₄) to minimize unintended reactions .

Advanced Research Questions

Q. How can regioselective bromination be achieved in tetrahydropyran derivatives to synthesize 3-Bromo-2-ethoxy-tetrahydropyran?

- Methodological Answer : Regioselectivity is controlled by steric and electronic directing groups. For example, introducing an ethoxy group at C-2 electronically activates C-3 for electrophilic bromination. Catalysts like FeBr₃ or light-initiated radical bromination (using NBS) can enhance selectivity . Computational studies (DFT) predict charge distribution to guide experimental design .

Q. What mechanistic insights explain contradictions in reported yields for ethoxy-substitution reactions in tetrahydropyran systems?

- Methodological Answer : Discrepancies arise from solvent polarity and base strength. For instance, DMSO (high polarity) stabilizes transition states in SN2 reactions, improving yields compared to THF . Competing elimination pathways in protic solvents (e.g., ethanol) may reduce efficiency. Kinetic studies (e.g., variable-temperature NMR) can identify dominant mechanisms under different conditions .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 3-Bromo-2-ethoxy-tetrahydropyran in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using DFT (B3LYP/6-31G* level) to calculate bond dissociation energies (BDEs) and electron density maps.

- Step 2 : Simulate transition states for Suzuki-Miyaura coupling to evaluate bromine’s leaving-group ability. The ethoxy group’s electron-donating effect lowers activation energy for Pd-catalyzed coupling .

- Validation : Compare computed IR spectra (e.g., C-Br stretching at ~550 cm⁻¹) with experimental data to refine models .

Q. What strategies mitigate racemization during stereoselective functionalization of 3-Bromo-2-ethoxy-tetrahydropyran?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.